molecular formula C10H12N2O4 B181897 2-Carbamoylmethoxyphenoxyacetamide CAS No. 82002-59-3

2-Carbamoylmethoxyphenoxyacetamide

Cat. No. B181897
CAS RN: 82002-59-3
M. Wt: 224.21 g/mol
InChI Key: SNGJXCHRVGRNKO-UHFFFAOYSA-N
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Description

2-Carbamoylmethoxyphenoxyacetamide, also known as CMNA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism Of Action

The mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of various signaling pathways. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-Carbamoylmethoxyphenoxyacetamide may reduce inflammation and pain. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to modulate various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway, which are involved in cell survival and inflammation.

Biochemical And Physiological Effects

2-Carbamoylmethoxyphenoxyacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Carbamoylmethoxyphenoxyacetamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Carbamoylmethoxyphenoxyacetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have a variety of biochemical and physiological effects, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 2-Carbamoylmethoxyphenoxyacetamide in lab experiments. For example, the mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-Carbamoylmethoxyphenoxyacetamide may have off-target effects that could complicate experimental results.

Future Directions

There are many potential future directions for research on 2-Carbamoylmethoxyphenoxyacetamide. One area of research that has received a lot of attention is the potential use of 2-Carbamoylmethoxyphenoxyacetamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide, which could help to better understand its biochemical and physiological effects. Other potential future directions for research on 2-Carbamoylmethoxyphenoxyacetamide include exploring its potential applications in the field of regenerative medicine and investigating its potential as a tool for studying various biological processes.

Scientific Research Applications

2-Carbamoylmethoxyphenoxyacetamide has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

82002-59-3

Product Name

2-Carbamoylmethoxyphenoxyacetamide

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-[2-(2-amino-2-oxoethoxy)phenoxy]acetamide

InChI

InChI=1S/C10H12N2O4/c11-9(13)5-15-7-3-1-2-4-8(7)16-6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14)

InChI Key

SNGJXCHRVGRNKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Bis(carbamoylmethoxy)benzene was prepared by a known method (H-S Kim. et al., (1998) J. Heterocyclic Chem., 35, 177-181). 1,2-Bis(carbamoylmethoxy)benzene (4.4 g) was added to chlorosulfonic acid (13 ml) at 0° C. with good stirring. Chloroform (4 ml) was added and warmed to about 60° C. for 2 hours. The reaction mixture was poured into chopped ice. The precipitates were collected, and washed with cold water. The solids were again washed with acetonitrile, and dried in vacuo to yield the title compound (4.9g).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

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